Methylchloridophosphonic acid butyl ester
Description
Methylchloridophosphonic acid butyl ester is an organophosphorus compound that belongs to the class of esters. It is a derivative of phosphonic acid and is commonly used in the synthesis of various organophosphorus compounds. This compound is known for its potent biological activity, making it a promising candidate for applications in medical, environmental, and industrial research.
Properties
IUPAC Name |
1-[chloro(methyl)phosphoryl]oxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClO2P/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAAUQJMUJWSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylchloridophosphonic acid butyl ester can be synthesized through esterification reactions. One common method involves the reaction of phosphonic acid with butanol in the presence of a catalyst. The reaction typically requires heating and can be carried out under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction rates. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: Methylchloridophosphonic acid butyl ester undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution .
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the formation of phosphonic acid and butanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by metal alkoxides such as sodium t-butoxide.
Nucleophilic Substitution: The ester group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions include phosphonic acid derivatives, various esters, and substituted organophosphorus compounds .
Scientific Research Applications
Methylchloridophosphonic acid butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and other biochemical processes.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methylchloridophosphonic acid butyl ester involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by forming covalent bonds with the active site of the enzyme, thereby blocking its function . This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
- Methylphosphonic acid butyl ester
- Ethylphosphonic acid butyl ester
- Methylchloridophosphonic acid ethyl ester
Comparison: Methylchloridophosphonic acid butyl ester is unique due to its specific ester group and the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Biological Activity
Methylchloridophosphonic acid butyl ester (MCPBA) is a phosphonic acid ester that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
MCPBA is characterized by its chemical structure, which includes a methyl group, a chlorinated phosphorus moiety, and a butyl ester functional group. The molecular formula is , and it has a molecular weight of approximately 201.58 g/mol. This structure contributes to its lipophilicity, influencing its interaction with biological membranes.
Biological Activity Overview
MCPBA exhibits a range of biological activities, including:
- Antimicrobial Properties: MCPBA has demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Inhibition of Enzymatic Activity: It can inhibit certain enzymes that are critical for microbial survival, thus impairing their growth.
- Cytotoxic Effects: Studies have indicated that MCPBA can induce cytotoxicity in specific cancer cell lines, making it a candidate for further research in cancer therapeutics.
The biological activity of MCPBA can be attributed to several mechanisms:
- Membrane Disruption: The lipophilic nature of MCPBA allows it to integrate into cellular membranes, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation: MCPBA may induce oxidative stress by generating ROS, which can damage cellular components and trigger apoptosis in cancer cells.
- Enzyme Inhibition: The compound can act as a competitive inhibitor for enzymes involved in metabolic pathways, disrupting normal cellular functions.
Antimicrobial Activity
A study conducted on the antimicrobial effects of MCPBA revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods, showcasing its potential as an alternative to conventional antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity in Cancer Cells
Research evaluating the cytotoxic effects of MCPBA on various cancer cell lines demonstrated significant reductions in cell viability. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results indicate that MCPBA may selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential.
Q & A
Q. What are the recommended methods for synthesizing methylchloridophosphonic acid butyl ester in a laboratory setting?
Synthesis typically involves reacting phosphonic acid derivatives with butanol under controlled conditions. For example, phosphoric acid esters are synthesized by reacting phosphoryl chloride with aryl alcohols, followed by esterification with butanol using catalysts like triethylamine to neutralize HCl byproducts . Purity validation via NMR and chromatography is critical to ensure reproducibility .
Q. How can researchers accurately characterize the thermodynamic properties of this compound?
Key methods include:
- Heat capacity and viscosity : Measure using differential scanning calorimetry (DSC) and viscometry across temperature gradients (e.g., 300–500 K), as demonstrated for similar esters .
- Enthalpy values : Calculate standard formation (ΔHf) and vaporization (ΔHvap) enthalpies via the Joback or McGowan methods .
- Solubility and partitioning : Determine logP and logWS using HPLC retention indices and shake-flask experiments .
Q. What spectroscopic techniques are most effective for determining the purity and structural integrity of this compound?
- NMR spectroscopy : Confirm esterification and chlorine-phosphorus bonding via <sup>31</sup>P and <sup>13</sup>C NMR shifts.
- Mass spectrometry : Validate molecular weight and fragmentation patterns.
- IR spectroscopy : Identify P=O and C-Cl stretches (~1250 cm⁻¹ and ~550 cm⁻¹, respectively) .
Advanced Research Questions
Q. How should researchers address contradictions in experimental data regarding the compound’s stability under varying conditions?
- Systematic meta-analysis : Follow steps outlined in quantitative literature reviews, including hypothesis refinement, systematic data extraction, and statistical modeling to reconcile discrepancies (e.g., conflicting hydrolysis rates) .
- Controlled replication : Standardize experimental parameters (e.g., solvent purity, temperature control) as per NIST guidelines to minimize variability .
Q. What strategies are effective in analyzing polymorphism of this compound, and how do dispersive interactions influence its crystal structure?
- Polymorph screening : Use solvent evaporation and cooling crystallization to isolate metastable vs. stable phases .
- Energy calculations : Apply CrystalExplorer or PIXEL software to quantify dispersive (van der Waals) vs. hydrogen-bonding contributions. For butyl esters, dispersive forces often dominate even in hydrogen-bonded frameworks, as shown in oleanolic acid derivatives .
Q. How can computational modeling predict the biological interactions of this compound with enzymes or receptors?
- Molecular docking : Use AutoDock or Schrödinger Suite to simulate binding affinities at active sites, leveraging structural analogs (e.g., organophosphate-enzyme complexes) .
- MD simulations : Assess stability of enzyme-inhibitor complexes under physiological conditions .
Q. What methodologies are recommended for assessing environmental fate and degradation pathways in agricultural research?
- Hydrolysis studies : Monitor pH-dependent degradation using LC-MS to detect phosphoric acid and butanol byproducts .
- Oxidation profiling : Expose the compound to UV/H2O2 systems and analyze oxidized derivatives via GC-MS .
Methodological Considerations
- Data reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including full spectral data and purity thresholds (>95%) .
- Ethical compliance : For biological studies, follow institutional protocols for toxicity testing and disposal, referencing human subject research frameworks where applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
